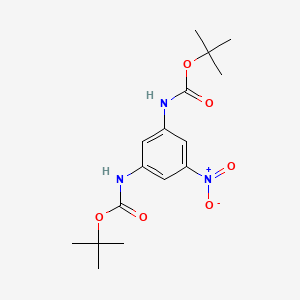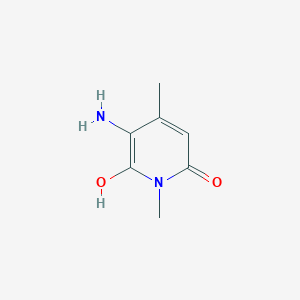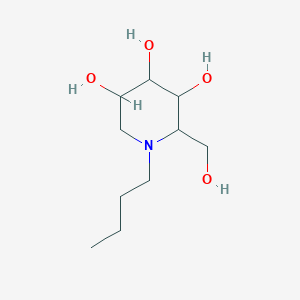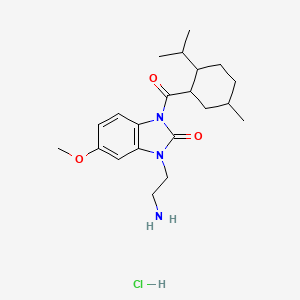
3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester is a specialty compound used primarily in proteomics research. Its molecular formula is C16H23N3O6 . This compound is known for its unique structure, which includes a t-butyl ester group and a nitrophenyl moiety, making it valuable in various scientific applications.
Méthodes De Préparation
The synthesis of 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester typically involves multiple steps The process begins with the nitration of a suitable aromatic compound to introduce the nitro groupThe final step involves the formation of the carbamic acid derivative through a reaction with an appropriate amine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, while the carbamic acid moiety can form stable complexes with proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester stands out due to its unique combination of functional groups. Similar compounds include:
- 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid methyl ester
- 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid ethyl ester These compounds share similar structures but differ in the ester group, which can influence their chemical properties and applications .
Propriétés
Numéro CAS |
887578-50-9 |
|---|---|
Formule moléculaire |
C16H23N3O6 |
Poids moléculaire |
353.37 g/mol |
Nom IUPAC |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrophenyl]carbamate |
InChI |
InChI=1S/C16H23N3O6/c1-15(2,3)24-13(20)17-10-7-11(9-12(8-10)19(22)23)18-14(21)25-16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,21) |
Clé InChI |
JJNSUOAFKFYDSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
![9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)
![Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium chloride monohydrochloride](/img/structure/B15286864.png)


![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)

![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)

![1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B15286932.png)


![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15286952.png)
